tert-Butyl 4-(2-aminocyclopropyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-aminocyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-9(5-7-15)10-8-11(10)14/h9-11H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMLQHVAEWRLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reductive Amination of tert-Butyl 4-Oxopiperidine-1-carboxylate
A widely used approach involves reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with cyclopropylamine derivatives. For example:
-
Reaction Conditions :
-
Yield : 74–89% after purification via column chromatography.
-
Key Insight : Acetic acid (1.0 equiv) is critical for protonating the imine intermediate, enhancing reaction efficiency.
Coupling Reactions with Cyclopropylamine Derivatives
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between tert-butyl 4-bromopiperidine-1-carboxylate and 2-aminocyclopropane derivatives:
Ullmann-Type Coupling
Copper-mediated coupling under microwave irradiation:
-
Conditions :
Cyclopropanation of Piperidine Precursors
[2+1] Cycloaddition with Diaziridines
Introducing the cyclopropyl group via photochemical cycloaddition:
Simmons-Smith Cyclopropanation
-
Reagent : Diiodomethane (CH2I2, 2.0 equiv), ZnEt2 (2.2 equiv)
-
Substrate : tert-Butyl 4-allylpiperidine-1-carboxylate
Protection and Deprotection Strategies
Boc Protection of Primary Amines
Acidic Deprotection
Comparative Analysis of Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 74–89% | High efficiency, mild conditions | Requires stoichiometric reducing agents |
| Buchwald-Hartwig | 38–47% | Broad substrate scope | Palladium catalyst cost |
| Simmons-Smith | 82% | Stereospecific | Sensitivity to moisture |
| Ullmann Coupling | 58% | Microwave acceleration | Moderate yields |
Optimization and Scale-Up Considerations
Solvent Effects
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural and Functional Differences
Aminocyclopropyl vs. In contrast, the 3-hydroxypropyl group in the analog (CAS 156185-63-6) enhances hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents like DMSO and ethanol . The cyclopropyl ring in the target compound may confer metabolic stability compared to linear alkyl chains in hydroxypropyl derivatives, a critical factor in drug design.
Dual Functionalization in CAS 1909316-78-4 The compound with both cyclopropylmethylamino and hydroxymethyl groups (CAS 1909316-78-4) combines steric bulk and polarity. Its higher molecular weight (284.39 g/mol) and liquid state suggest distinct reactivity and formulation advantages over solid-phase analogs .
Biological Activity
tert-Butyl 4-(2-aminocyclopropyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structural configuration, which may influence its interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Structural Characteristics
The compound has the molecular formula C_{13}H_{24}N_{2}O_{2} and a molecular weight of approximately 240.34 g/mol. Its structure includes:
- A tert-butyl group,
- A piperidine ring,
- A cyclopropyl amine substitution at the 4-position.
This configuration is crucial for its biological activity as it may affect the compound's solubility, stability, and interaction with biological molecules .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. Some notable areas of investigation include:
- Neurotransmitter Receptor Modulation : The compound is being explored for its ability to modulate neurotransmitter receptors, which could have implications for treating neurological disorders.
- Antidepressant Properties : Preliminary studies suggest that it may exhibit antidepressant-like effects, possibly through interactions with serotonin and norepinephrine pathways.
- Analgesic Effects : There is emerging evidence supporting its use in pain management, potentially through modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of similar compounds, providing insights into the potential effects of this compound:
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 1235439-55-0 | Similar piperidine structure but different amino substitution |
| tert-Butyl 3-(1-aminopropan-2-yl)piperidine-1-carboxylate | 530116-33-7 | Contains an isopropyl group instead of cyclopropane |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Not listed | Incorporates a phenyl group, altering its biological interactions |
This table illustrates how variations in substituents can significantly affect the properties and potential applications of these compounds. Each derivative may exhibit distinct pharmacological profiles based on its unique structure .
Q & A
Q. What are the common synthetic routes for tert-Butyl 4-(2-aminocyclopropyl)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves coupling a cyclopropane-containing amine with a piperidine backbone. A key step is the Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane). The cyclopropane ring is introduced via [2+1] cycloaddition or via nucleophilic substitution on pre-functionalized cyclopropane precursors . Reaction temperature (0–25°C) and stoichiometric control of Boc₂O are critical to avoid overprotection or side reactions. Post-synthesis purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate) .
Q. How should researchers safely handle and store this compound to ensure stability?
The compound should be stored in a dark, inert atmosphere (e.g., argon) at 2–8°C to prevent degradation. Hazards include skin/eye irritation (H315, H319), necessitating PPE (gloves, goggles) and fume hood use during handling. Avoid contact with strong oxidizers, as combustion may release toxic fumes (e.g., NOₓ, CO) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?
- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The cyclopropane protons resonate as distinct multiplets between 1.0–2.0 ppm.
- IR : Stretch frequencies for the carbonyl group (C=O) appear at ~1680–1700 cm⁻¹.
- MS : The molecular ion [M+H]⁺ at m/z 241.2 confirms the molecular weight (240.34 g/mol) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculates the electron density of the cyclopropane ring, revealing strain energy (~27 kcal/mol) that enhances nucleophilic reactivity. Docking studies with enzymes (e.g., kinases) model interactions via hydrogen bonding between the amine group and catalytic residues (e.g., Asp86 in PKA). These models guide functionalization to improve binding affinity .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperidine derivatives?
Discrepancies arise from assay variability (e.g., cell line differences, IC₅₀ protocols). Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). Meta-analyses of structure-activity relationships (SAR) identify substituents (e.g., cyclopropane vs. phenyl) that modulate potency .
Q. How can crystallography (e.g., SHELXL) elucidate the solid-state conformation of this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction with SHELXL refines the structure using high-resolution data (≤1.0 Å). Challenges include disorder in the tert-butyl group, resolved via PART instructions and restrained isotropic displacement parameters. Hydrogen atoms on the cyclopropane are located via difference Fourier maps and refined with riding models .
Q. What are the stability limits of this compound under acidic/basic conditions, and how does this impact downstream applications?
The Boc group is labile under acidic conditions (e.g., TFA in DCM, 0°C, 1h), enabling deprotection for further functionalization. However, prolonged exposure to strong bases (e.g., NaOH) hydrolyzes the ester, forming piperidine salts. Stability studies (HPLC monitoring) recommend pH 6–8 for aqueous work .
Data Analysis and Methodological Guidance
Q. How should researchers analyze conflicting solubility data for this compound in polar vs. non-polar solvents?
Solubility discrepancies arise from polymorphism or hydrate formation. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify hydration. For DMSO stock solutions, sonicate at 40°C for 30 min and centrifuge to remove undissolved particulates .
Q. What are best practices for validating the purity of this compound in synthetic batches?
Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities. Purity >95% is required for biological assays. Quantify residual solvents (e.g., DCM) via GC-MS, adhering to ICH Q3C limits .
Q. How can researchers mitigate racemization during functionalization of the cyclopropane amine group?
Racemization occurs under strongly basic or high-temperature conditions. Use mild coupling reagents (e.g., EDC/HOBt) at 0–4°C and monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
